

A Comparative Guide to the Thermal Analysis of Maleic Anhydride-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Maleic anhydride	
Cat. No.:	B131488	Get Quote

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for predicting their behavior in various applications. **Maleic anhydride** modification is a common strategy to enhance polymer properties, and this guide provides a comparative thermal analysis of several key polymers before and after this modification using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The introduction of **maleic anhydride** grafts onto a polymer backbone can significantly alter its thermal stability, glass transition temperature, and melting and crystallization behavior. These changes are critical for determining processing parameters and the end-use performance of the modified polymer. This guide summarizes key quantitative data, details the experimental protocols used for thermal analysis, and provides a visual workflow for these analytical techniques.

Comparative Thermal Properties

The following table summarizes the key thermal properties of various polymers before and after modification with **maleic anhydride**, as determined by TGA and DSC. These values are indicative and can vary based on the degree of grafting and specific experimental conditions.

Polymer	Modificati on	Td (°C) (5% weight loss)	Tm (°C)	Tc (°C)	Tg (°C)	Referenc e
Polypropyl ene (PP)	Unmodified (iPP)	~210-220	164	118	-	[1]
Maleic Anhydride Grafted (MAH-g- iPP)	~210-220	163	112	-	[1]	
Polylactic Acid (PLA)	Unmodified	350	-	-	61	[2][3]
Maleic Anhydride Grafted (PLA-g- MA)	323	169.4	118.3	61	[2][3]	
Polyethyle ne (PE)	High- Density Polyethyle ne (HDPE)	-	-	-	-	[4]
Maleic Anhydride Grafted (PE-g-MA)	Enhanced thermal stability noted	Increased crystallinity observed	-	-	[4][5]	
Corn Starch	Unmodified	-	-	-	-	[6]
Maleic Anhydride Esterified	Increased thermograv imetric rate	Decreased gelatinizati on temperatur e	-	-	[6]	

Note: "-" indicates data not specified in the cited sources. The thermal stability of **maleic anhydride** grafted polyethylene can be complex, with some studies showing enhanced stability due to crosslinking reactions.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. Below are typical protocols for TGA and DSC analysis of polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7]

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Instrumentation: A thermogravimetric analyzer.[8]

Methodology:

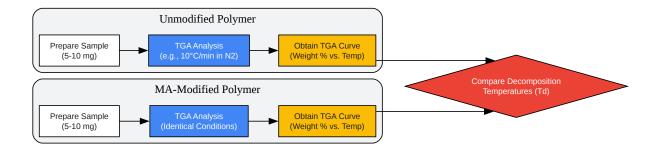
- Sample Preparation: Weigh approximately 5-10 mg of the polymer sample into a TGA pan.[9] For materials expected to lose significant weight, a smaller sample size of around 5 mg is sufficient.[10]
- Instrument Setup: Place the sample pan in the TGA furnace.
- Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 cm³/min) to prevent oxidative degradation. For studying oxidative stability, air can be used.[7]
- Heating Program: Heat the sample from ambient temperature (e.g., 40°C) to a final temperature (e.g., 800°C) at a controlled heating rate, commonly 10°C/min or 20°C/min.[11]
 [12]
- Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[2]
 The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc).[13]

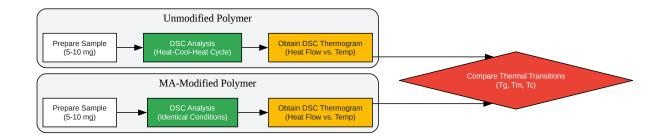
Objective: To determine the glass transition temperature, melting temperature, and crystallization temperature of the polymer.

Instrumentation: A differential scanning calorimeter.[13]


Methodology:

- Sample Preparation: Weigh 5-10 mg of the polymer sample into a DSC pan and seal it.[13]
 An empty, sealed pan of the same type is used as a reference.[9]
- Instrument Calibration: Calibrate the instrument using standard materials with known melting points, such as indium.[13]
- Heating and Cooling Program:
 - Heat the sample to a temperature above its expected melting point to erase its thermal history.
 - Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization (Tc).[1]
 - Heat the sample again at a controlled rate (e.g., 10°C/min) to observe the glass transition
 (Tg) and melting (Tm).[14]
- Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.[13]
- Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic
 events like melting appear as peaks, while exothermic events like crystallization appear as
 valleys (or vice-versa depending on instrument convention).[14][15] The glass transition
 appears as a step change in the baseline.[13]

Visualizing the Experimental Workflow



The following diagrams illustrate the logical flow of comparing the thermal properties of unmodified and **maleic anhydride**-modified polymers using TGA and DSC.

Click to download full resolution via product page

Caption: TGA workflow for comparing thermal stability.

Click to download full resolution via product page

Caption: DSC workflow for comparing thermal transitions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Maleic Anhydride Polylactic Acid Coupling Agent Prepared from Solvent Reaction:
 Synthesis, Characterization and Composite Performance PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Plastics & Polymer Lab Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 9. Sample Preparation DSC Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. epfl.ch [epfl.ch]
- 11. 2.6. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 12. m.youtube.com [m.youtube.com]
- 13. infinitalab.com [infinitalab.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. Video: Differential Scanning Calorimetry of Polymers [jove.com]
- To cite this document: BenchChem. [A Comparative Guide to the Thermal Analysis of Maleic Anhydride-Modified Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131488#thermal-analysis-tga-dsc-of-maleic-anhydride-modified-polymers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com